![molecular formula C12H20O4 B086370 Diisobutyl maleate CAS No. 14234-82-3](/img/structure/B86370.png)
Diisobutyl maleate
Overview
Description
Diisobutyl maleate is a compound with the molecular formula C12H20O4 . It is also known by other names such as 2-Butenedioic acid (2Z)-, 1,4-bis(2-methylpropyl) ester, and Maleic acid diisobutyl ester . It is used as a reagent for the preparation of polyaspartate resin .
Synthesis Analysis
Diisobutyl maleate can be synthesized through various methods. One method involves the reaction of maleic anhydride and n-butyl alcohol in the presence of p-toluene sulphonic acid . The yield of the ester could reach 95.6% under certain conditions .
Molecular Structure Analysis
The molecular weight of Diisobutyl maleate is 228.28 g/mol . The compound has several computed descriptors such as IUPAC Name (bis(2-methylpropyl) (Z)-but-2-enedioate), InChI, InChIKey, Canonical SMILES, and Isomeric SMILES .
Physical And Chemical Properties Analysis
Diisobutyl maleate has several computed properties. It has a molecular weight of 228.28 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 8 .
Scientific Research Applications
Chemiluminescent ELISA for Detection of Diisobutyl Phthalate
Diisobutyl maleate has been used in the development of a chemiluminescent enzyme immunoassay (CL-ELISA) for the determination of diisobutyl phthalate in water and food . This method has a detection limit of 1.8 ng/mL and an operating range of 5.0–170.8 ng/mL . It has been successfully applied to detect diisobutyl phthalate in lettuce leaves, seafood, and water .
Molecular Structure Studies
Diisobutyl maleate’s molecular structure has been studied in relation to its behavior and properties . Dielectric relaxation measurements have been performed to study the effect of the molecular structure on the primary and secondary relaxations in materials with similar structures .
Environmental Monitoring
The chemiluminescent ELISA developed using Diisobutyl maleate can be used for environmental monitoring . It can detect diisobutyl phthalate in natural waters with recovery rates ranging from 79.5 to 113.4% .
Food Safety
The same chemiluminescent ELISA can also be used for food safety . When using extraction with methanol and hexane, the recovery of DiBP in food samples varies in the range of 76.9–134.2% .
Safety and Hazards
While specific safety and hazard information for Diisobutyl maleate is not provided in the search results, general safety measures should be taken while handling this compound. This includes avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .
Future Directions
The Diisobutyl Maleate market has witnessed rapid growth in recent years, driven by increasing environmental concerns, government incentives, and advancements in technology . The market presents opportunities for various stakeholders, including those in the Pharmaceutical intermediate and Plasticizer industries . Collaboration between the private sector and governments can accelerate the development of supportive policies, research and development efforts, and investment in the Diisobutyl Maleate market .
Mechanism of Action
Target of Action
Diisobutyl maleate is a chemical compound with the formula C12H20O4
. It is primarily used as a plasticizer and an intermediate in the preparation of other chemical compounds . .
Mode of Action
It is known that diisobutyl maleate and similar compounds can undergo reactions with amines utilizing the michael addition reaction . This reaction results in the formation of polyaspartic esters, which are used in coatings, adhesives, sealants, and elastomers .
Biochemical Pathways
The metabolic pathways of these compounds under anaerobic and aerobic conditions are different . For instance, phthalic acid, a related compound, is first converted to another intermediate, protocatechuate, under aerobic conditions .
Pharmacokinetics
It is known that diisobutyl maleate is a colorless oily liquid with a molecular weight of 228.285 Da , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
It is known that the compound is used as an intermediate in the preparation of other chemical compounds , suggesting that its primary action may be in facilitating chemical reactions.
Action Environment
The action of diisobutyl maleate can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, as it is a colorless oily liquid . Furthermore, its action as a plasticizer and intermediate in chemical reactions suggests that its efficacy may be influenced by the presence of other chemical compounds and reactants.
properties
IUPAC Name |
bis(2-methylpropyl) (Z)-but-2-enedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-9(2)7-15-11(13)5-6-12(14)16-8-10(3)4/h5-6,9-10H,7-8H2,1-4H3/b6-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRICHZMFPHXLE-WAYWQWQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C=CC(=O)OCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC(=O)/C=C\C(=O)OCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065734 | |
Record name | Diisobutyl maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Butenedioic acid (2Z)-, 1,4-bis(2-methylpropyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Diisobutyl maleate | |
CAS RN |
14234-82-3 | |
Record name | Diisobutyl maleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14234-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diisobutyl maleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014234823 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butenedioic acid (2Z)-, 1,4-bis(2-methylpropyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diisobutyl maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diisobutyl maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.623 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIISOBUTYL MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QG9D646GG4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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